molecular formula C17H20FN5O2 B6974197 3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B6974197
M. Wt: 345.4 g/mol
InChI Key: XBBFKPZSHDDBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with fluorine, hydroxyl, and pyrimidinylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Fluorination: Introduction of the fluorine atom to the benzene ring, often using electrophilic fluorination reagents.

    Hydroxylation: Addition of a hydroxyl group, which can be achieved through various oxidation reactions.

    Amidation: Formation of the benzamide linkage, typically through the reaction of an amine with a carboxylic acid derivative.

    Piperazine Substitution: Introduction of the pyrimidinylpiperazine moiety, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide could produce an amine.

Scientific Research Applications

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide
  • 3-fluoro-4-hydroxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide
  • 3-chloro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide

Uniqueness

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-fluoro-4-hydroxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c18-14-12-13(2-3-15(14)24)16(25)19-6-7-22-8-10-23(11-9-22)17-20-4-1-5-21-17/h1-5,12,24H,6-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFKPZSHDDBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=C(C=C2)O)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.